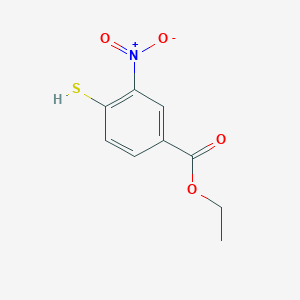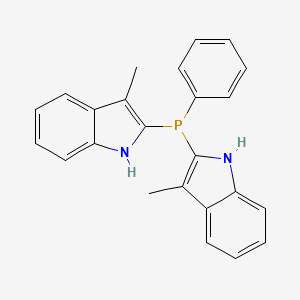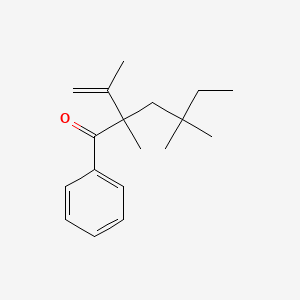
2,4-Di-tert-butyl-6-(1,3-dihydro-2H-benzimidazol-2-ylidene)cyclohexa-2,4-dien-1-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,4-Di-tert-butyl-6-(1,3-dihydro-2H-benzimidazol-2-ylidene)cyclohexa-2,4-dien-1-one is a complex organic compound that features a benzimidazole moiety fused with a cyclohexa-2,4-dien-1-one structure
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Di-tert-butyl-6-(1,3-dihydro-2H-benzimidazol-2-ylidene)cyclohexa-2,4-dien-1-one typically involves the condensation of 2,4-di-tert-butylphenol with o-phenylenediamine under acidic conditions. The reaction proceeds through the formation of an intermediate Schiff base, which subsequently undergoes cyclization to yield the desired benzimidazole derivative.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst, to ensure high yield and purity. Continuous flow reactors and other advanced techniques may be employed to enhance efficiency and scalability.
化学反应分析
Types of Reactions
2,4-Di-tert-butyl-6-(1,3-dihydro-2H-benzimidazol-2-ylidene)cyclohexa-2,4-dien-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can yield hydroquinone derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzimidazole ring or the tert-butyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Hydroquinone derivatives.
Substitution: Various substituted benzimidazole derivatives depending on the reagents used.
科学研究应用
2,4-Di-tert-butyl-6-(1,3-dihydro-2H-benzimidazol-2-ylidene)cyclohexa-2,4-dien-1-one has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Investigated for its potential as an antioxidant and enzyme inhibitor.
Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its stability and unique structural features.
作用机制
The mechanism of action of 2,4-Di-tert-butyl-6-(1,3-dihydro-2H-benzimidazol-2-ylidene)cyclohexa-2,4-dien-1-one involves its interaction with various molecular targets. For instance, as an antioxidant, it can scavenge free radicals and inhibit oxidative stress. In medicinal applications, it may interact with specific enzymes or receptors, modulating their activity and leading to therapeutic effects. The exact pathways and targets can vary depending on the specific application and context.
相似化合物的比较
Similar Compounds
2,4-Di-tert-butylphenol: A simpler phenolic compound with antioxidant properties.
Benzimidazole: The core structure of the compound, known for its broad range of biological activities.
2,6-Di-tert-butylphenol: Another phenolic compound with similar antioxidant properties.
Uniqueness
2,4-Di-tert-butyl-6-(1,3-dihydro-2H-benzimidazol-2-ylidene)cyclohexa-2,4-dien-1-one is unique due to its combination of a benzimidazole moiety with a cyclohexa-2,4-dien-1-one structure, which imparts distinct chemical and biological properties. This structural complexity allows for diverse applications and interactions that are not observed in simpler analogs.
属性
CAS 编号 |
810669-72-8 |
|---|---|
分子式 |
C21H26N2O |
分子量 |
322.4 g/mol |
IUPAC 名称 |
2-(1H-benzimidazol-2-yl)-4,6-ditert-butylphenol |
InChI |
InChI=1S/C21H26N2O/c1-20(2,3)13-11-14(18(24)15(12-13)21(4,5)6)19-22-16-9-7-8-10-17(16)23-19/h7-12,24H,1-6H3,(H,22,23) |
InChI 键 |
XXTGYWNIODZMHM-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)C1=CC(=C(C(=C1)C(C)(C)C)O)C2=NC3=CC=CC=C3N2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![3-(2-{4-[(2-Carboxyethyl)carbamoyl]phenyl}hydrazin-1-ylidene)-6-oxocyclohexa-1,4-diene-1-carboxylic acid dihydrate disodium](/img/structure/B15158427.png)

![[Naphthalene-2,7-diylbis(oxy)]bis(triphenylsilane)](/img/structure/B15158444.png)


![1H-Pyrrolo[2,3-b]pyridine, 1-(phenylsulfonyl)-3-(2-thiazolyl)-5-(2-thienyl)-](/img/structure/B15158448.png)


![10-Ethenyl-3,3,8-trimethyl-2,4-dioxaspiro[5.5]undec-10-en-8-ol](/img/structure/B15158467.png)



